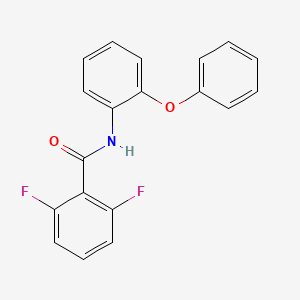

2,6-difluoro-N-(2-phenoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-N-(2-phenoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2NO2/c20-14-9-6-10-15(21)18(14)19(23)22-16-11-4-5-12-17(16)24-13-7-2-1-3-8-13/h1-12H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPWQDRIXIPLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269082 | |

| Record name | 2,6-Difluoro-N-(2-phenoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925606-00-4 | |

| Record name | 2,6-Difluoro-N-(2-phenoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925606-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-N-(2-phenoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2,6-Difluoro-N-(2-phenoxyphenyl)benzamide

Traditional synthetic strategies for this compound rely on well-documented and robust chemical reactions. These routes are typically broken down into three key stages: the formation of the central amide linkage and the separate syntheses of the necessary precursors.

The final and crucial step in synthesizing this compound is the creation of the amide bond. This is most commonly achieved through the nucleophilic acyl substitution reaction between an activated derivative of 2,6-difluorobenzoic acid and the 2-phenoxyaniline (B124666) precursor.

The most prevalent method involves the use of 2,6-difluorobenzoyl chloride as the acylating agent. sigmaaldrich.com This highly reactive acyl chloride readily reacts with the primary amine group of 2-phenoxyaniline . The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. khanacademy.org

Alternatively, the amide bond can be formed directly from 2,6-difluorobenzoic acid using peptide coupling reagents. nih.govsigmaaldrich.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to facilitate the attack by the amine.

A general reaction scheme is presented below:

Route A (Acyl Chloride): 2,6-Difluorobenzoyl chloride + 2-Phenoxyaniline + Base → this compound + Base·HCl

Route B (Coupling Reagent): 2,6-Difluorobenzoic acid + 2-Phenoxyaniline + Coupling Reagent → this compound + Byproducts

The synthesis of 2,6-difluorobenzoic acid itself can be accomplished through various routes. A historical and effective method for introducing fluorine into aromatic rings is the Balz-Schiemann reaction, though it is less common for this specific substitution pattern. More contemporary methods often rely on halogen exchange (Halex) reactions or start from pre-fluorinated building blocks. For instance, the preparation of acyl fluorides can be achieved by the halogen exchange of a corresponding benzoyl chloride with a fluoride (B91410) source like potassium fluoride or hydrogen fluoride. orgsyn.org However, for this specific compound, starting with commercially available 2,6-difluorobenzoic acid or its derivatives is the most direct approach.

| Precursor | Reagent | Product | Application |

| 2,6-Difluorobenzoic acid | Thionyl Chloride (SOCl₂) | 2,6-Difluorobenzoyl chloride | Acylating agent for amide synthesis |

| 2,6-Difluorobenzoic acid | Oxalyl Chloride ((COCl)₂) | 2,6-Difluorobenzoyl chloride | Acylating agent for amide synthesis |

| Benzoyl Chloride | Potassium Fluoride (KF) | Benzoyl Fluoride | General method for acyl fluorides orgsyn.org |

The amine precursor, 2-phenoxyaniline , is a diaryl ether derivative. Its synthesis is primarily achieved through cross-coupling reactions that form the carbon-oxygen (C-O) ether bond. Two major named reactions dominate this field: the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classic, copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org To synthesize 2-phenoxyaniline, one could react 2-chloronitrobenzene with phenol in the presence of a copper catalyst and a base at high temperatures, followed by the chemical reduction of the nitro group to an amine. google.com While effective, traditional Ullmann conditions can be harsh. wikipedia.org Modern protocols have been developed using soluble copper catalysts and ligands that allow the reaction to proceed under milder conditions. mdpi.com

Buchwald-Hartwig Amination: A more modern and versatile alternative is the palladium-catalyzed Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org This method allows for the coupling of aryl halides or triflates with amines to form C-N bonds, or with phenols to form C-O bonds, under significantly milder conditions than the Ullmann reaction. wikipedia.orglibretexts.org The synthesis of the 2-phenoxyaniline precursor can be envisioned by the palladium-catalyzed coupling of 2-haloaniline with phenol or, more commonly, 2-halophenol with aniline, followed by appropriate functional group manipulations. The choice of phosphine (B1218219) ligands is critical to the success of this reaction, with numerous specialized ligands developed to broaden the substrate scope and improve efficiency. nih.gov

A patent describes a method where o-nitrochlorobenzene is reacted with phenol, and the resulting 2-phenoxynitrobenzene intermediate is then reduced using a catalyst like active nickel in ethanol (B145695) to yield 2-phenoxyaniline. google.com

| Reaction Name | Coupling Partners | Catalyst System | Key Features |

| Ullmann Condensation | Aryl Halide + Phenol | Copper (Cu) powder or salts | High temperatures, polar solvents; classic method wikipedia.org |

| Goldberg Reaction | Aryl Halide + Aniline | Copper Iodide (CuI) / Ligand | A C-N coupling variant of the Ullmann reaction wikipedia.org |

| Buchwald-Hartwig Amination | Aryl Halide + Amine/Phenol | Palladium (Pd) / Phosphine Ligand | Milder conditions, broad substrate scope wikipedia.orgorganic-chemistry.org |

Novel Synthetic Approaches and Catalyst Development

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and scalable methods. These innovations are applicable to the synthesis of this compound, particularly in the amide bond forming step.

The principles of green chemistry aim to reduce waste, avoid hazardous substances, and improve energy efficiency. For amide synthesis, this has led to the development of catalytic, solvent-free methods.

One approach involves the direct condensation of a carboxylic acid and an amine using a catalyst, with water as the only byproduct. Boric acid has been identified as an effective catalyst for such reactions, offering a greener alternative to stoichiometric coupling reagents that generate significant waste. walisongo.ac.id Another green strategy is the use of enol esters, such as vinyl benzoate, as acyl donors in solvent-free conditions at room temperature, which provides the desired benzamides with high purity after simple crystallization. tandfonline.comtandfonline.com These methods avoid the use of hazardous reagents like oxalyl chloride or thionyl chloride and minimize solvent waste. walisongo.ac.id

| Green Approach | Reactants | Conditions | Advantages |

| Catalytic Condensation | Carboxylic Acid + Amine | Boric acid catalyst, heat | Water is the only byproduct; high atom economy. walisongo.ac.id |

| Solvent-Free Acylation | Amine + Vinyl Benzoate | Room temperature, no solvent | Ecocompatible, easy product isolation, avoids hazardous reagents. tandfonline.comtandfonline.com |

Modern technologies like microwave irradiation and continuous flow chemistry are being increasingly employed to enhance synthetic efficiency.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.gov The synthesis of N-aryl amides and related benzimidazole (B57391) heterocycles has been shown to be highly efficient under microwave irradiation, often in solvent-free conditions. nih.govmdpi.com This rapid and clean heating method is well-suited for optimizing the amide formation step in the synthesis of the title compound.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling hazardous intermediates, and enhanced scalability. researchgate.netnih.gov The synthesis of amides is well-established in flow systems, allowing for high-throughput production. prolabas.comresearchgate.net A multi-step synthesis, potentially integrating the formation of the acyl chloride and the subsequent amidation, could be streamlined into a continuous flow process, leading to greater efficiency and control. researchgate.net A Chinese patent details a continuous production method for 2,6-difluorobenzoyl isocyanate, an intermediate derived from 2,6-difluorobenzamide (B103285), using a tubular reactor, highlighting the industrial applicability of flow chemistry for related structures. google.com

Chemo- and Regioselective Synthesis Strategies

The primary and most direct synthetic route to this compound involves the acylation of 2-phenoxyaniline with an activated form of 2,6-difluorobenzoic acid. The most common method is the use of 2,6-difluorobenzoyl chloride as the acylating agent.

Key Reaction:

Reactants: 2-phenoxyaniline and 2,6-difluorobenzoyl chloride.

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used.

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to scavenge the hydrochloric acid (HCl) byproduct. acs.org

The synthesis demonstrates high levels of selectivity:

Chemoselectivity: The reaction is highly chemoselective. The nitrogen atom of the primary amine in 2-phenoxyaniline is significantly more nucleophilic than the oxygen atom of the diphenyl ether linkage. Furthermore, acylation of the aromatic rings (a Friedel-Crafts type reaction) does not occur under these conditions, which lack the necessary Lewis acid catalyst. Reactions involving aminophenols with acylating agents like 2-(chloroseleno)benzoyl chloride have shown a strong preference for reaction at the primary amino group over other nucleophilic sites. google.com

Regioselectivity: The regiochemistry of the final molecule is predetermined by the structures of the starting materials. The use of 2-phenoxyaniline ensures that the phenoxy group is positioned ortho to the newly formed amide bond.

Alternative strategies, while less direct for this specific target, are established in amide synthesis and include palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction would couple an aryl halide (e.g., 2-bromo-N-(2,6-difluorobenzoyl)aniline) with phenol or, more commonly, 2-phenoxyaniline with 2,6-difluorobromobenzene, although the former requires post-coupling amidation. These methods offer different functional group tolerances and can be advantageous for constructing complex analogues. wikipedia.orgnih.gov

Reaction Mechanism Elucidation in Synthesis

The formation of the amide bond between 2,6-difluorobenzoyl chloride and 2-phenoxyaniline proceeds via a well-established nucleophilic acyl substitution mechanism. This multi-step process is fundamental in organic chemistry. khanacademy.org

Step-by-Step Mechanism:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-phenoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl pi bond.

Elimination of the Leaving Group: Simultaneously, the chloride ion, being an excellent leaving group, is expelled.

Deprotonation: The resulting protonated amide is then deprotonated by the base (e.g., triethylamine) present in the reaction mixture. This final step is irreversible as it neutralizes the HCl generated, driving the reaction to completion and yielding the stable this compound product.

Derivatization Strategies and Analogue Synthesis

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues. These strategies are crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

Systematic Modification of the Phenoxyphenyl Moiety

The 2-phenoxyphenyl group can be systematically altered to explore the impact of substituents on molecular properties. Modifications can be introduced on either of its two phenyl rings.

Aniline Ring Modification: Substituted 2-phenoxyanilines can be synthesized and then used in the standard amidation reaction. For instance, starting with a substituted 2-nitrophenol (B165410) and a substituted fluorobenzene, an SNAr reaction can form a substituted nitrodiphenyl ether. Subsequent reduction of the nitro group provides the corresponding substituted 2-phenoxyaniline, ready for coupling. prepchem.com

Phenoxy Ring Modification: Alternatively, the synthesis can begin with 2-aminophenol (B121084) and a substituted aryl halide in a copper-catalyzed Ullmann condensation to form the diaryl ether bond. wikipedia.orgmdpi.com

These approaches allow for the introduction of a variety of functional groups, as detailed in the table below.

Table 1: Potential Modifications of the Phenoxyphenyl Moiety

| Modification Site | Substituent Type | Example Functional Groups | Synthetic Approach |

|---|---|---|---|

| Aniline Ring | Electron-donating | Methoxy (-OCH₃), Methyl (-CH₃) | Start with substituted 2-nitrophenol |

| Aniline Ring | Electron-withdrawing | Chloro (-Cl), Trifluoromethyl (-CF₃) | Start with substituted 2-nitrophenol |

| Phenoxy Ring | Electron-donating | Alkyl, Alkoxy | Ullmann coupling with substituted phenol |

Functionalization of the Benzamide (B126) Core

The 2,6-difluorobenzamide core itself is a prime target for functionalization, typically by introducing substituents at the 3-, 4-, or 5-positions of the phenyl ring. This is achieved by starting with an appropriately substituted 2,6-difluorobenzoic acid. For example, the synthesis of 3-alkoxy-2,6-difluorobenzamide derivatives has been reported, demonstrating the viability of this approach. nih.gov

Table 2: Examples of Benzamide Core Functionalization

| Position | Substituent | Precursor |

|---|---|---|

| 3 | -OCH₃ | 2,6-Difluoro-3-methoxybenzoic acid |

| 4 | -Cl | 4-Chloro-2,6-difluorobenzoic acid |

| 5 | -NO₂ | 2,6-Difluoro-5-nitrobenzoic acid |

These modifications can systematically alter the electronic and steric properties of the benzamide portion of the molecule.

Isosteric Replacements and Bioisosterism in Analog Design

Bioisosterism is a key strategy in drug design used to modify a molecule's properties while retaining its desired biological activity. nih.gov Several key functional groups within this compound can be replaced with known bioisosteres.

Amide Bond Isosteres: The amide bond is critical for the structure but can be replaced to alter properties like stability, polarity, and hydrogen bonding capacity. Common non-classical replacements include heterocycles like oxadiazoles (B1248032) or triazoles. tandfonline.com

Diphenyl Ether Linkage Isosteres: The diphenyl ether motif provides a specific "bent" conformation. Isosteric replacements aim to mimic this spatial arrangement. The replacement of phenyl rings with bioisosteres like bicyclo[1.1.1]pentane has been shown to improve physicochemical properties. acs.orgu-tokyo.ac.jp

Fluorine Atom Isosteres: The fluorine atoms can be replaced with other groups to fine-tune electronic properties.

Table 3: Potential Bioisosteric Replacements

| Original Group | Isostere/Bioisostere | Rationale |

|---|---|---|

| Amide (-CONH-) | Thioamide (-CSNH-), Urea (B33335) (-NHCONH-), Retro-amide (-NHCO-), 1,2,4-Oxadiazole | Modulate H-bonding, polarity, and metabolic stability tandfonline.com |

| Diphenyl Ether (-O-) | Methylene (-CH₂-), Sulfide (-S-), Sulfone (-SO₂-), Ketone (-CO-), 3,3-Diaryloxetane | Mimic spatial geometry with altered polarity and metabolic stability blumberginstitute.org |

| Phenyl Ring | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane | Alter solubility, metabolic profile, and escape from flatland acs.orgu-tokyo.ac.jp |

These derivatization and bioisosteric strategies provide a robust framework for the systematic exploration of the chemical space around this compound, enabling the fine-tuning of its properties for various scientific applications.

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis has served as the cornerstone for the structural elucidation of 2,6-difluoro-N-(2-phenoxyphenyl)benzamide, providing precise atomic coordinates and allowing for a detailed examination of its molecular geometry and intermolecular interactions.

The molecular geometry of this compound is characterized by the spatial arrangement of its constituent aromatic rings and the central amide linkage. The dihedral angle between the 2,6-difluorophenyl ring and the plane of the amide group is a critical parameter, as is the torsion angle involving the phenoxy substituent. These angles are influenced by steric hindrance from the ortho-fluoro substituents and the phenoxy group, which forces the rings to adopt a non-coplanar orientation. This twisted conformation is a key feature of the molecule's structure.

| Parameter | Value (°) |

| Dihedral Angle (Difluorophenyl Ring - Amide Plane) | Data not available |

| Dihedral Angle (Phenoxyphenyl Ring - Amide Plane) | Data not available |

| Torsion Angle (C-O-C-C of phenoxy group) | Data not available |

Interactive Data Table: Detailed dihedral angles and torsion angles defining the molecular conformation of this compound.

| Hydrogen Bond Type | Donor | Acceptor | Distance (Å) | **Angle (°) |

| N-H…O | N-H (amide) | O (carbonyl) | Data not available | Data not available |

| C-H…F | C-H (aromatic) | F (fluoro) | Data not available | Data not available |

| C-H…O | C-H (aromatic) | O (carbonyl) | Data not available | Data not available |

Interactive Data Table: Geometric parameters of the hydrogen bonding interactions present in the crystal structure of this compound.

Beyond conventional hydrogen bonds, the crystal packing of this compound is further influenced by other non-covalent interactions. The presence of multiple aromatic rings suggests the potential for π-π stacking interactions, where the electron-rich π systems of adjacent phenyl rings align. The fluorine substituents also introduce the possibility of halogen bonding, an interaction where the electropositive region on the halogen atom interacts with a nucleophile. Furthermore, C-H…π interactions, where a C-H bond points towards the face of an aromatic ring, contribute to the cohesive energy of the crystal.

Polymorphism and Co-crystallization Phenomena

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can exhibit distinct physical properties, and their study is of great importance in materials science and pharmaceuticals.

To date, there is no published evidence of polymorphism for this compound. The compound has been crystallized and characterized in a single crystalline form under the reported conditions. Further screening for polymorphs under a variety of crystallization conditions would be necessary to definitively rule out the existence of other crystalline forms.

Factors Influencing Polymorphic Outcome

The ability of a compound to exist in more than one crystal form, known as polymorphism, is a significant field of study in materials and pharmaceutical science. The specific polymorph obtained is highly dependent on the conditions under which the compound is crystallized. While specific studies on this compound are not extensively detailed in public literature, the principles governing polymorphism can be outlined.

Key factors that would influence the polymorphic outcome of this compound include:

Solvent: The polarity, hydrogen-bonding capability, and viscosity of the crystallization solvent play a crucial role. For instance, crystallization from a protic solvent like ethanol (B145695) might favor a different polymorph compared to an aprotic solvent like toluene (B28343) due to different solute-solvent interactions.

Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can dictate the nucleation and growth of a particular polymorph. Rapid cooling often traps a kinetically favored, metastable form, whereas slow cooling allows the system to reach the thermodynamically most stable form.

Supersaturation: The level of supersaturation of the solution from which the crystals form is a critical parameter. Different levels of supersaturation can lead to the nucleation of different polymorphs.

Additives and Impurities: The presence of even small amounts of impurities or specifically introduced additives can inhibit the growth of one polymorph while promoting another. These molecules can act as templates or disrupt crystal lattice formation.

Crystallographic Analysis of Different Polymorphs

X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystal lattice. A crystallographic analysis of different polymorphs of this compound would reveal variations in unit cell dimensions, space group, and intermolecular interactions.

A hypothetical comparison of two polymorphs (Form I and Form II) is presented in the table below to illustrate the type of data obtained from such an analysis. This data is representative of what a crystallographic study would yield.

| Parameter | Polymorph I (Hypothetical) | Polymorph II (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.2 | 8.5 |

| b (Å) | 15.8 | 18.1 |

| c (Å) | 9.5 | 12.3 |

| β (°) | 98.5 | 90 |

| Volume (ų) | 1512.4 | 1895.9 |

| Z (Molecules/Unit Cell) | 4 | 8 |

| Key Intermolecular | N-H···O Hydrogen Bonds, | N-H···O Hydrogen Bonds, |

| Interactions | C-H···F Interactions | π-π Stacking |

This table is illustrative and based on typical data from crystallographic studies.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution and in the solid state.

Two-dimensional NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space correlations that define the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, it would be used to trace the connectivity within the phenyl and phenoxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity between the different rings, for example, by showing a correlation from the amide N-H proton to the carbonyl carbon and to carbons in the adjacent phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR methods for determining spatial proximity. They detect correlations between protons that are close in space, regardless of whether they are connected through bonds. For this molecule, NOESY/ROESY would be critical in defining the relative orientation of the 2,6-difluorophenyl ring and the 2-phenoxyphenyl moiety around the amide bond.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline form. Since molecules are fixed in the crystal lattice, their NMR signals are very broad. Techniques like Magic Angle Spinning (MAS) are used to narrow these signals. For this compound, ¹³C and ¹⁵N ssNMR could be used to:

Distinguish between different polymorphs, as the chemical shifts of carbon and nitrogen atoms are highly sensitive to their local electronic environment, which differs in each crystal form.

Determine the number of crystallographically independent molecules in the asymmetric unit.

Probe molecular dynamics, such as the rotation of the phenyl rings, by measuring relaxation times and using variable temperature experiments.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. The chemical shift of ¹⁹F is very responsive to the electronic environment. In this compound, the two fluorine atoms are chemically equivalent if there is free rotation around the C-C bond connecting the ring to the amide group. However, restricted rotation, which is likely due to steric hindrance, would make them magnetically non-equivalent, resulting in two distinct signals or a more complex splitting pattern. ¹⁹F NMR can therefore provide direct insight into the conformational dynamics around the benzamide (B126) core.

Vibrational Spectroscopy (FT-IR and Raman) for Conformational Fingerprinting

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each conformation or polymorph of a compound has a unique vibrational spectrum, which can be used as a "fingerprint" for identification.

FT-IR Spectroscopy: This technique is particularly sensitive to polar functional groups. Key vibrational bands for this compound would include:

N-H stretch (~3300-3400 cm⁻¹): The position and shape of this band are highly sensitive to hydrogen bonding.

C=O stretch (Amide I band, ~1650-1680 cm⁻¹): Its frequency is also affected by hydrogen bonding and the conformation around the amide bond.

C-F stretches (~1100-1300 cm⁻¹): These provide information about the fluorinated ring.

Raman Spectroscopy: This technique is complementary to FT-IR and is particularly effective for non-polar bonds and aromatic rings. It would be useful for characterizing the skeletal vibrations of the phenyl rings.

Differences in the spectra between polymorphs would be most apparent in the low-frequency region (below 400 cm⁻¹), which corresponds to lattice vibrations, and in the regions of the N-H and C=O stretching vibrations, reflecting differences in intermolecular hydrogen bonding.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Insights (If Chiral Analogues Exist or are Explored)

As of the current body of scientific literature, there is no specific research available on the chiroptical properties of this compound. Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful methods for elucidating the absolute configuration of chiral molecules. However, the application of these techniques requires the existence of stable enantiomers.

The parent molecule, this compound, is achiral and does not possess a stereocenter. Consequently, it does not exhibit chiroptical activity.

For chiroptical analysis to be relevant, the synthesis and resolution of chiral analogues of this compound would be a necessary first step. This could potentially be achieved through the introduction of a chiral center, for instance, by substituting the phenyl or phenoxy rings with a chiral group, or by inducing atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. Given the potential for restricted rotation around the N-C(aryl) bond or the C(aryl)-O bond due to the steric hindrance of the substituents, it is conceivable that stable atropisomers could be designed.

Should such chiral analogues be developed in the future, VCD and ECD spectroscopy could provide invaluable insights into their three-dimensional structure. VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, would be particularly useful for determining the absolute configuration of the stereoisomers in solution. ECD spectroscopy, which operates in the ultraviolet-visible region, would complement this by providing information about the electronic transitions within the chiral structure.

However, until chiral derivatives of this compound are synthesized and studied, a detailed discussion of its stereochemical insights via chiroptical spectroscopy remains a prospective endeavor. The current research landscape focuses on the properties of the achiral form of the molecule and related non-chiral derivatives. nih.govnih.govnih.govsigmaaldrich.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "2,6-difluoro-N-(2-phenoxyphenyl)benzamide," DFT calculations can elucidate its geometric, electronic, and spectroscopic properties.

Geometry optimization of "this compound" using DFT would reveal the most stable three-dimensional arrangement of its atoms. A key feature of the 2,6-difluorobenzamide (B103285) motif is the steric hindrance and electronic repulsion from the fluorine atoms, which typically force the amide group out of the plane of the difluorinated benzene (B151609) ring. This non-planar conformation is crucial for its biological activity in some contexts.

The electronic structure analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For molecules with extensive aromatic systems like "this compound," the HOMO is often delocalized over the electron-rich phenoxyphenyl moiety, while the LUMO may be distributed over the electron-withdrawing difluorobenzamide portion.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative)

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.0 | Energy difference between HOMO and LUMO |

| Ionization Potential (I) | 6.5 | Approximate energy required to remove an electron |

| Electron Affinity (A) | 1.5 | Approximate energy released when an electron is added |

| Global Hardness (η) | 2.5 | Resistance to change in electron distribution |

| Global Softness (S) | 0.4 | Reciprocal of global hardness |

| Electronegativity (χ) | 4.0 | Tendency to attract electrons |

| Electrophilicity Index (ω) | 3.2 | Global electrophilic nature of the molecule |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. For "this compound," the MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. The amide hydrogen and regions of the aromatic rings would exhibit positive potential (blue regions), highlighting areas for nucleophilic interaction. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems.

Reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity, chemical hardness, and the electrophilicity index, which can further predict the molecule's behavior in chemical reactions.

Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of "this compound." By calculating the vibrational modes, specific peaks in the experimental spectra can be assigned to the corresponding molecular motions. This correlation is invaluable for structural confirmation. Key vibrational modes would include the N-H and C=O stretching of the amide group, the C-F stretching of the difluorinated ring, and various stretching and bending modes of the aromatic rings. Comparing the calculated and experimental spectra can also provide insights into intermolecular interactions in the solid state.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300-3400 |

| Amide | C=O Stretch (Amide I) | 1650-1680 |

| Amide | N-H Bend (Amide II) | 1520-1570 |

| Aromatic | C-H Stretch | 3000-3100 |

| Aromatic | C=C Stretch | 1450-1600 |

| Aryl Ether | C-O-C Stretch | 1200-1250 |

| Fluoroaromatic | C-F Stretch | 1100-1200 |

Note: These are general ranges and the precise values would be determined by DFT calculations.

"this compound" possesses several rotatable bonds, leading to different conformational isomers. DFT calculations can determine the relative energies of these conformers and the energy barriers for rotation around key bonds, such as the amide C-N bond and the bonds connecting the phenyl rings. The presence of the bulky phenoxy group and the ortho-fluorine atoms will create significant steric hindrance, influencing the preferred conformation. Understanding the rotational barriers is important as it dictates the flexibility of the molecule, which can affect its ability to bind to a biological target. Studies on similar 2,6-difluorobenzamides have shown that the fluorine atoms induce a non-planar conformation, which can be energetically favorable for binding to certain proteins. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.

MD simulations of "this compound" in a solvent, such as water or a non-polar solvent, can reveal the ensemble of conformations the molecule adopts in solution. This provides a more realistic picture than the static view from DFT calculations, as it accounts for thermal motion and solvent effects. The simulations would show the flexibility of the molecule, particularly the rotation around the ether linkage and the amide bond.

Simulations at interfaces, such as a lipid bilayer, could be used to model the molecule's behavior in a biological membrane environment. This would be relevant for understanding its potential to cross cell membranes and interact with membrane-bound proteins. The simulations would highlight preferred orientations and interactions at the interface, governed by the hydrophobic and hydrophilic regions of the molecule.

Solvent Effects on Molecular Conformation and Dynamics

The conformation of flexible molecules like this compound, which contains multiple rotatable bonds, is significantly influenced by its environment. The choice of solvent in both experimental and computational settings can alter the energetically preferred shape of the molecule. Molecular dynamics (MD) simulations are a key tool for exploring these effects. By simulating the molecule's movement over time in different solvent models (e.g., explicit water, implicit generalized Born models, or organic solvents), researchers can predict the stability of various conformers. nih.gov

Furthermore, the 2,6-difluorobenzamide portion of the molecule has been shown to be conformationally constrained. The presence of two fluorine atoms ortho to the amide linkage forces the amide group out of the plane of the benzene ring. nih.gov A computational conformational analysis on the related compound 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) revealed that its lowest energy state is a non-planar conformation, with a torsion angle of approximately -27° between the amide and the ring. This is in contrast to its non-fluorinated analog, which prefers a planar conformation to maximize conjugation. nih.gov This inherent, fluorine-induced twist is a critical feature that would persist across different solvent environments, although the specific dihedral angles of the phenoxyphenyl group would likely vary with solvent polarity.

Molecular Docking and Theoretical Binding Site Analysis

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target, such as a protein. This method is crucial for understanding the potential biological activity of compounds.

The 2,6-difluorobenzamide scaffold is a well-known pharmacophore for the allosteric inhibition of the bacterial cell division protein FtsZ, a key academic model target. nih.govnih.gov Docking studies consistently show this moiety binding within a specific interdomain cleft of the FtsZ protein. researchgate.netmdpi.com

For the title compound, this compound, it can be hypothesized that the 2,6-difluorobenzamide portion would anchor the molecule in this allosteric site in a similar fashion to established inhibitors like PC190723. The attached 2-phenoxyphenyl group would then occupy an adjacent hydrophobic sub-pocket. Docking studies on related benzodioxane-benzamides confirm that the 2,6-difluorobenzamide part establishes key interactions, while the other end of the molecule extends into a hydrophobic region of the binding site. mdpi.comnih.gov The flexible diaryl ether linkage allows the phenoxy-phenyl group to adopt a conformation that maximizes favorable interactions within this pocket.

In silico analysis of docked poses reveals the specific non-covalent interactions that stabilize the ligand-target complex. For the 2,6-difluorobenzamide core in the FtsZ allosteric site, a conserved pattern of hydrogen bonds is critical for binding. mdpi.com

Based on extensive studies of analogs, the following interactions are predicted:

Hydrogen Bonds: The primary amide group is essential, acting as a hydrogen bond donor to the backbone carbonyls of residues like Val207 and Asn263, and its carbonyl oxygen acts as a hydrogen bond acceptor from the backbone amide of Leu209 in S. aureus FtsZ. nih.govmdpi.com

Hydrophobic and van der Waals Interactions: The difluorinated benzene ring engages in strong hydrophobic interactions with nonpolar residues. The fluorine atoms themselves can participate in favorable orthogonal multipolar interactions (C–F···C=O) and can enhance the hydrophobic character of the ring face. nih.gov

Pi-Stacking: The phenyl rings of the 2-phenoxyphenyl moiety would likely form pi-stacking or hydrophobic interactions with aromatic or aliphatic residues within the binding pocket, further anchoring the molecule.

| Interaction Type | Ligand Moiety | Potential Protein Residues (FtsZ model) |

| Hydrogen Bond (Donor) | Amide (-NH₂) | Val207, Asn263 |

| Hydrogen Bond (Acceptor) | Amide Carbonyl (C=O) | Leu209 |

| Hydrophobic | Difluorophenyl Ring | Val203, Val297, Asn263 |

| Hydrophobic/Pi-Stacking | Phenoxyphenyl Group | Met98, Phe100, Ile162, Val214 |

This table is generated based on data from related benzamide (B126) inhibitors of FtsZ. nih.govmdpi.comnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Computational, non-clinical endpoints)

QSAR and QSPR are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

To build a QSAR/QSPR model, the chemical structure of each compound is converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For a molecule like this compound, hundreds of descriptors can be calculated.

QSAR studies on related diaryl ether and N-aryl derivatives have identified several key descriptors that influence biological activity. researchgate.netmdpi.com These often include:

Topological Descriptors: Quantify atomic connectivity and molecular branching (e.g., Wiener index, Kappa indices). mdpi.com

Electronic Descriptors: Describe the electronic properties of the molecule (e.g., Dipole Moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies).

Hydrophobicity Descriptors: Measure the molecule's lipophilicity (e.g., LogP), which is crucial for membrane permeability and hydrophobic interactions. researchgate.net

Steric/Shape Descriptors: Define the size and shape of the molecule.

| Descriptor Class | Specific Descriptor Example | Property Encoded | Relevance |

| Hydrophobicity | LogP (Octanol-Water Partition) | Lipophilicity | Membrane crossing, hydrophobic interactions researchgate.net |

| Electronic | Dipole Moment | Polarity, charge distribution | Hydrogen bonding potential, solubility |

| Topological | Wiener Index | Molecular branching and compactness | Overall molecular architecture mdpi.com |

| Steric | Molar Refractivity | Molecular volume and polarizability | How the molecule fits into a binding site |

Once descriptors are calculated for a series of related compounds, statistical methods are used to build a mathematical model that correlates these descriptors with an experimentally measured endpoint, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) against a target protein.

For the 2,6-difluorobenzamide class of FtsZ inhibitors, a clear structure-activity relationship exists. Studies have shown that the presence and position of the fluorine atoms are critical for enhanced activity compared to non-fluorinated analogs. nih.gov A QSAR model for such a series would likely show that descriptors related to the fluorine atoms (e.g., electronic descriptors reflecting their electron-withdrawing nature) and the non-planar conformation they induce are positively correlated with inhibitory activity.

In broader QSAR studies on diaryl ether and diaryl urea (B33335) derivatives, descriptors for hydrophobicity (LogP), size, aromaticity, and polarizability have been shown to be important for activity against various enzyme targets. researchgate.netnih.gov A successful QSAR model for a series including this compound would likely highlight the optimal balance between the conformational constraints of the difluorobenzamide head and the hydrophobic, space-filling properties of the phenoxyphenyl tail for achieving high binding affinity.

Molecular Mechanisms of Interaction in Vitro and Biochemical Focus

Biochemical Pathway Modulation Studies (e.g., Enzyme Kinetics, Receptor Binding Assays)

No published research was found that investigates the effects of 2,6-difluoro-N-(2-phenoxyphenyl)benzamide on specific biochemical pathways. There are no available reports on its enzyme kinetics or outcomes from receptor binding assays.

Information regarding the binding affinities, such as Ki (inhibition constant) or Kd (dissociation constant), of this compound to any biological target is not present in the current scientific literature.

There are no studies detailing whether this compound acts as an enzyme inhibitor or activator, nor any description of its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).

No investigations into the potential allosteric modulation of any protein or receptor by this compound have been reported.

Investigation of Specific Molecular Targets (e.g., Proteins, Nucleic Acids, Lipids)

The specific molecular target or targets of this compound have not been identified or characterized in any publicly available research.

A search for biophysical studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), that would provide data on the binding thermodynamics and kinetics of this compound with a biological target yielded no results.

There are no published crystal structures of this compound in complex with a protein target, nor are there any Nuclear Magnetic Resonance (NMR) studies that would elucidate the structural basis of its molecular recognition.

Impact on Cellular Processes (In Vitro, Mechanistic Focus)

The impact of this compound on specific cellular processes such as cell division and protein aggregation has not been a subject of detailed investigation in published research. However, the 2,6-difluorobenzamide (B103285) scaffold is a core component of compounds known to affect fundamental cellular functions, particularly in bacteria. For instance, various derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. These compounds bind to an allosteric site on the FtsZ protein, disrupting its polymerization, which is a critical step in bacterial cytokinesis. This disruption leads to filamentation and eventual death of the bacterial cell.

It is important to note that while this mechanism is established for other 2,6-difluorobenzamide derivatives, it has not been specifically demonstrated for this compound.

Molecular Probes for Investigating Cellular Pathways

Currently, there is no publicly available scientific literature that describes the use of this compound as a molecular probe for investigating cellular pathways. The development of a compound into a molecular probe typically requires extensive characterization of its selectivity, potency, and mechanism of action, along with potential modifications to incorporate reporter tags (e.g., fluorescent dyes, biotin) without compromising its biological activity. Such studies for this compound have not been reported.

High-Content Screening for Phenotypic Effects (Mechanistic)

There is no documented evidence of this compound being utilized in high-content screening (HCS) campaigns to investigate its mechanistic phenotypic effects. HCS is a powerful technology that uses automated microscopy and image analysis to assess the effects of compounds on complex cellular phenotypes. While the 2,6-difluorobenzamide scaffold may be present in compound libraries used for HCS, specific data and mechanistic insights derived from such screenings for this compound are not available in the public domain.

Structure Activity/property Relationships Sar/spr of 2,6 Difluoro N 2 Phenoxyphenyl Benzamide Analogues

Design Principles for SAR/SPR Studies

The design of SAR and SPR studies for complex molecules like 2,6-difluoro-N-(2-phenoxyphenyl)benzamide is guided by established medicinal chemistry principles. The primary goal is to map out the chemical space around the lead compound to optimize its potency, selectivity, and pharmacokinetic profile.

Key design strategies include:

Systematic Modification of Functional Groups : This involves altering or substituting functional groups on the aromatic rings to probe their roles in molecular interactions. For instance, the position and nature of substituents on both the benzamide (B126) and phenoxyphenyl rings are varied to evaluate their impact on activity. Studies on related benzamides have shown that even small changes, like moving a substituent from one position to another, can significantly alter biological outcomes. mdpi.com

Scaffold Hopping and Isosteric Replacement : The core structure, or scaffold, can be replaced with a different one that maintains the essential three-dimensional arrangement of key interacting groups. Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is also a common strategy. For example, in the design of novel benzamide derivatives as histone deacetylase (HDAC) inhibitors, nonclassical isosterism principles have been employed to guide structural optimization.

Conformational Constraint : Introducing elements that restrict the molecule's flexibility can lock it into its "active" conformation, potentially increasing potency and selectivity. The 2,6-difluoro substitution on the benzoyl ring is a prime example of this, as it forces the ring into a non-planar conformation relative to the amide group, which has been shown to be crucial for the activity of some benzamide-based inhibitors.

Computational Modeling : In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are integral to modern SAR studies. nih.gov Molecular docking predicts how a ligand might bind to a protein's active site, offering insights into potential interactions. mdpi.com QSAR models use statistical methods to correlate variations in chemical structure with changes in biological activity, helping to predict the potency of newly designed compounds. researchgate.net

These principles are applied iteratively: a series of analogues is designed and synthesized, their biological activity and properties are tested, and the results are used to refine the design of the next generation of compounds.

Correlation of Structural Features with Molecular Interaction Profiles

The biological activity of this compound analogues is a direct result of their molecular interaction profiles with protein targets. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces.

The Amide Linker : The central benzamide core is a critical interaction element. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. In many benzamide-based inhibitors, this moiety forms a robust hydrogen bond network with amino acid residues in the target's binding pocket. mdpi.com For example, in studies of benzamide inhibitors of the FtsZ protein, the carboxamide group forms key hydrogen bonds with residues like Val207, Leu209, and Asn263. mdpi.com

The 2,6-Difluorobenzoyl Ring : This moiety contributes significantly to binding affinity through several mechanisms. The fluorine atoms enhance hydrophobic interactions with nonpolar residues in the binding site. mdpi.com Furthermore, the highly polarized C-F bond can participate in specific, favorable interactions with backbone carbonyls (C-F···C=O interactions), further stabilizing the ligand-protein complex. Docking studies of related benzamide derivatives have shown that the molecule is often stabilized by hydrophobic interactions and, in some cases, π-π stacking interactions with aromatic residues like phenylalanine. mdpi.com

The N-(2-phenoxyphenyl) Group : This large, hydrophobic moiety is crucial for establishing extensive van der Waals contacts within the binding pocket. The ether linkage provides a degree of rotational freedom, allowing the two phenyl rings to adopt an optimal conformation to fit the topology of the binding site. The potential for π-π stacking between these phenyl rings and aromatic amino acid side chains of the target protein can significantly enhance binding affinity. In studies of N-(4-phenoxyphenyl)benzamide derivatives as SPAK inhibitors, modifications to the terminal phenyl ring were found to be critical for potency, indicating its deep involvement in the binding interaction. nih.gov

Identification of Key Structural Elements for Specific Molecular Recognition

Through extensive SAR studies on related benzamide structures, several structural elements have been identified as being critical for potent and specific molecular recognition.

The 2,6-difluorobenzamide (B103285) motif itself is considered a key element. Research has demonstrated that this specific substitution pattern is highly advantageous for the activity of certain inhibitors. mdpi.com The removal or modification of the 2,6-difluoro substitution is often detrimental to activity, highlighting its dual role in inducing a favorable conformation and participating in direct binding interactions. mdpi.com

Within the N-(phenoxyphenyl) moiety , the substitution pattern on both phenyl rings is crucial. SAR studies on 2-phenoxybenzamides with antiplasmodial activity revealed that the nature and position of substituents on the anilino (N-phenyl) part of the molecule significantly impact efficacy. mdpi.com For instance, shifting a substituent from a meta to a para position on the terminal phenyl ring can lead to a dramatic increase in activity. mdpi.com This indicates that the precise orientation and electronic properties of this part of the molecule are vital for optimal interaction with the target.

The following table summarizes SAR findings from a study on related 2-phenoxy-N-phenylbenzamide analogues, illustrating the importance of the substitution pattern on the N-phenyl ring for antiplasmodial activity.

| Compound ID | N-Phenyl Ring Substitution | IC50 (µM) | Selectivity Index (S.I.) |

| 36 | 3-(N-Boc-piperazinyl) | 3.297 | 37.58 |

| 37 | 4-(N-Boc-piperazinyl) | 0.2690 | 461.0 |

| 38 | 3-(N-pivaloylpiperazinyl) | 3.174 | 24.61 |

| 39 | 4-(N-pivaloylpiperazinyl) | 0.5795 | 171.8 |

| Data derived from a study on 2-(4-fluorophenoxy)benzamides with varying substitutions on the N-phenylpiperazinyl ring, demonstrating the positional importance of substituents. mdpi.com A lower IC50 value indicates higher potency. |

Fluorine's Influence on Conformation and Interaction Specificity

The two fluorine atoms at the 2- and 6-positions of the benzoyl ring have a profound and multifaceted influence on the molecule's properties, extending beyond simple electronic effects.

Conformational Control: One of the most significant roles of the 2,6-difluoro substitution is conformational restriction. The steric bulk and electrostatic repulsion of the fluorine atoms prevent the benzoyl ring from being coplanar with the amide linkage. mdpi.com Computational and crystallographic studies on related structures show that this enforced non-planar conformation is often very close to the bioactive conformation required for binding to the target protein. mdpi.com By pre-organizing the molecule into a shape that is favorable for binding, the entropic penalty upon binding is reduced, which can lead to higher affinity. This contrasts with non-fluorinated benzamides, which tend to have more planar and flexible structures. mdpi.com

Enhanced Molecular Interactions: Fluorine's high electronegativity creates a strong dipole in the C-F bond, yet the atom itself has low polarizability, a property sometimes termed 'polar hydrophobicity'. This unique characteristic allows fluorine to participate in several types of favorable interactions:

Hydrophobic Interactions : The fluorine atoms contribute to hydrophobic interactions within the binding pocket, helping to anchor the benzoyl moiety. mdpi.com

Orthogonal C-F···C=O Interactions : The fluorine atoms can form specific, non-covalent interactions with the carbonyl oxygen atoms of the protein backbone. These interactions are geometrically distinct from classical hydrogen bonds and can add significant binding energy.

Altered Acidity : Fluorination can influence the acidity (pKa) of nearby functional groups. While not directly applicable to the amide N-H in this specific compound, this principle is a key tool in medicinal chemistry for modulating the properties of drug candidates.

Advanced Applications in Chemical Biology and Materials Science Non Clinical

Development as Chemical Probes for Fundamental Biological Research

The 2,6-difluorobenzamide (B103285) scaffold is a cornerstone in the development of chemical probes designed to investigate fundamental cellular processes, particularly in microbiology. A significant body of research has centered on the role of these compounds as inhibitors of the bacterial cell division protein FtsZ. nih.gov

FtsZ, a homolog of eukaryotic tubulin, is an essential protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria. Its proper function is critical for bacterial proliferation, making it a prime target for novel antimicrobial agents. Derivatives of 2,6-difluorobenzamide have been instrumental in elucidating the dynamics of Z-ring formation and function.

Mechanism of Action as FtsZ-Targeting Probes:

These chemical probes operate as allosteric inhibitors of FtsZ. nih.gov Conformational analysis and molecular docking studies have revealed that the 2,6-difluorobenzamide moiety plays a crucial role in binding to a specific site on the FtsZ protein. The presence of the two fluorine atoms induces a non-planar conformation between the carboxamide group and the aromatic ring, which is believed to facilitate a better fit into the allosteric binding pocket of FtsZ. nih.gov

Once bound, these molecules stabilize FtsZ in a conformation that is incompatible with proper polymer assembly and disassembly, thereby disrupting the formation and dynamics of the Z-ring. This leads to filamentation of the bacteria as they are unable to divide, ultimately resulting in cell death. The molecular mechanism of inhibition has been further investigated using fluorescent probes derived from benzamides, which suggest that these inhibitors bind to open clefts in cellular FtsZ polymers.

Several notable 2,6-difluorobenzamide derivatives have been developed as research tools:

PC190723: One of the most well-studied FtsZ inhibitors, often used as a reference compound in research. nih.gov

2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA): This compound has been shown to be more active as an antibacterial agent against S. aureus than its non-fluorinated counterpart, highlighting the importance of the difluoro substitution. nih.gov

TXA709: A promising anti-MRSA candidate based on the 3-alkoxy substituted 2,6-difluorobenzamide scaffold that has entered clinical trials.

TXA6101 and TXY6129: These molecules, which feature a substituted 2,6-difluorobenzamide scaffold, have demonstrated the ability to inhibit the polymerization of FtsZ in Gram-negative bacteria such as E. coli and K. pneumoniae.

The development of these compounds as chemical probes has significantly advanced the understanding of bacterial cell division and validated FtsZ as a viable target for new antibiotics.

| Compound Name | Target Organism(s) | Key Research Finding |

| PC190723 | Staphylococcus aureus | Reference compound for FtsZ inhibition; stabilizes FtsZ polymers. |

| 2,6-difluoro-3-methoxybenzamide (DFMBA) | Staphylococcus aureus | Fluorination enhances anti-S. aureus activity by inducing a non-planar, active conformation. nih.gov |

| TXA709 | Methicillin-resistant Staphylococcus aureus (MRSA) | Advanced clinical trial candidate based on the 2,6-difluorobenzamide scaffold. |

| TXA6101 | E. coli, K. pneumoniae | Inhibits FtsZ polymerization in Gram-negative bacteria. |

| TXY6129 | E. coli, K. pneumoniae | Inhibits FtsZ polymerization and induces morphological changes consistent with cell division inhibition in Gram-negative bacteria. |

Integration into Supramolecular Architectures

The application of 2,6-difluoro-N-(2-phenoxyphenyl)benzamide and its close analogs in the deliberate design and construction of complex supramolecular architectures is not extensively documented in publicly available scientific literature. While crystal structure analyses of various 2,6-difluorobenzamide derivatives reveal intermolecular interactions such as hydrogen bonding and C-H···F interactions that dictate their packing in the solid state, these studies primarily focus on the fundamental crystallographic properties of the molecules themselves. There is a lack of research demonstrating their use as programmed building blocks for the self-assembly of larger, functional supramolecular systems like host-guest complexes, molecular cages, or extended networks.

Role as Building Blocks in Polymer Chemistry or Material Design

Currently, the role of this compound as a monomer or functional building block in polymer chemistry or material design is not a prominent area of research. A search of the scientific literature does not yield significant evidence of its incorporation into polymer backbones or as a pendant group to impart specific properties to materials.

While there is a patent that mentions 2,6-difluorobenzamide as an intermediate for liquid crystal materials, specific examples and detailed studies are lacking. google.com It is important to note that a related but structurally distinct compound, 2,6-difluoro-2'-sulfobenzophenone, has been synthesized and polymerized to create poly(arylene ether) and poly(arylene sulfide) materials for potential use as proton-exchange membranes in fuel cells. nih.gov This demonstrates that the 2,6-difluorophenyl moiety can be a viable component in polymer synthesis due to the activation of the fluorine atoms for nucleophilic aromatic substitution reactions. nih.gov However, this does not directly translate to the use of the more complex this compound in similar applications.

Exploration in Agrochemistry as Research Tools (Focus on mode of action, not efficacy/toxicity/dosage)

In the field of agrochemistry, the 2,6-difluorobenzamide core is a critical structural motif and a key intermediate in the synthesis of a class of insecticides known as benzoylureas. wikipedia.orgmdpi.com These compounds function as insect growth regulators (IGRs) rather than direct neurotoxins. wikipedia.org The exploration of 2,6-difluorobenzamide in this context is as a foundational scaffold for developing research tools and commercial products that target a specific biological pathway in insects.

Mode of Action of Derived Benzoylureas:

The primary mode of action for benzoylurea insecticides, which are synthesized from the 2,6-difluorobenzamide precursor, is the inhibition of chitin biosynthesis. wikipedia.org Chitin is a crucial polymer that forms the primary structural component of the insect exoskeleton.

The mechanism involves the following key steps:

Inhibition of Chitin Synthase: Benzoylureas act as potent and specific inhibitors of the enzyme chitin synthase. wikipedia.org

Disruption of Cuticle Formation: By blocking the production of chitin, these compounds interfere with the formation of the insect's cuticle.

Moulting Failure: The most significant impact is observed during the moulting process, where the insect attempts to shed its old exoskeleton and form a new, larger one. The inability to produce a functional new cuticle leads to a failure in moulting, resulting in the death of the insect. wikipedia.org

The 2,6-difluorobenzamide unit is therefore integral to a class of agrochemical tools that provide a selective mode of action, targeting a process essential to insects but absent in vertebrates. This makes it a valuable scaffold for designing compounds with favorable safety profiles for non-target organisms. Notable benzoylurea insecticides built upon this core include diflubenzuron, hexaflumuron, and lufenuron. wikipedia.org

Future Directions and Emerging Research Avenues

Unexplored Synthetic Methodologies and Scale-Up Considerations

The currently documented synthesis of 2,6-difluoro-N-(2-phenoxyphenyl)benzamide involves the reaction of 2,6-difluorobenzoyl chloride with 2-phenoxyaniline (B124666) in the presence of triethylamine (B128534) in a dichloromethane (B109758) solvent at room temperature. This method, while effective for laboratory-scale synthesis with a reported yield of 85%, presents opportunities for further optimization and exploration of alternative synthetic routes.

Future research could focus on the development of more sustainable and efficient synthetic protocols. This includes the investigation of:

Catalytic Methods: Exploring the use of catalysts to promote the amide bond formation could reduce the need for stoichiometric activating agents and potentially lead to milder reaction conditions.

Flow Chemistry: The implementation of continuous flow synthesis could offer advantages in terms of safety, reproducibility, and ease of scale-up. The precise control over reaction parameters in a flow reactor could lead to improved yields and purity.

Green Solvents: Investigating the use of more environmentally benign solvents to replace dichloromethane would be a significant step towards a greener synthesis.

For the scale-up of this compound for more extensive research, a thorough investigation into process parameters, such as reaction concentration, temperature control, and purification methods (e.g., crystallization vs. chromatography), will be necessary to ensure a robust and economically viable process.

Deeper Insights into Intermolecular Forces and Crystal Engineering

The solid-state architecture of a molecule is dictated by a delicate balance of intermolecular forces, which in turn influences its physical properties. The crystal structure of this compound has been elucidated by single-crystal X-ray diffraction, revealing a monoclinic P21/c space group. The molecule adopts a non-planar conformation, with the two aromatic rings of the 2-phenoxyphenyl group being almost perpendicular to each other.

The crystal packing is stabilized by intermolecular N—H···O and C—H···O hydrogen bonds, which link the molecules into chains along the c-axis. Future research in this area could delve deeper into:

Polymorphism Screening: A systematic study to identify and characterize other potential crystalline forms (polymorphs) of this compound could reveal structures with different packing arrangements and physical properties.

Co-crystallization: Exploring the formation of co-crystals with other molecules could be a strategy to modulate the physicochemical properties of the compound, such as solubility and stability. This would involve a systematic selection of co-formers based on their ability to form complementary hydrogen bonds or other non-covalent interactions.

Quantitative Analysis of Intermolecular Interactions: Employing advanced crystallographic techniques and theoretical calculations to quantify the energetic contributions of the different intermolecular forces (e.g., hydrogen bonds, van der Waals forces, and potential halogen bonds involving the fluorine atoms) would provide a more profound understanding of the crystal packing.

| Crystallographic Data for this compound | |

| Empirical formula | C₁₉H₁₃F₂NO₂ |

| Formula weight | 337.31 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.1368(4) |

| b (Å) | 10.3707(4) |

| c (Å) | 14.8217(6) |

| β (°) | 94.020(2) |

| Volume (ų) | 1554.19(11) |

| Z | 4 |

| Data obtained from single-crystal X-ray diffraction. |

Advancements in Computational Modeling for Complex Systems

Computational chemistry offers powerful tools to complement experimental studies and to predict molecular properties. For this compound, computational modeling can provide valuable insights into its behavior at the molecular level.

Future computational studies could focus on:

Conformational Analysis: A detailed computational analysis of the conformational landscape of the molecule in both the gas phase and in different solvent environments could help to understand its flexibility and the preferred conformations under various conditions.

Modeling of Intermolecular Interactions: Advanced computational methods, such as Density Functional Theory (DFT) with dispersion corrections, can be used to model and quantify the intermolecular interactions observed in the crystal structure, providing a deeper understanding of the forces driving the self-assembly process.

Prediction of Spectroscopic Properties: The simulation of spectroscopic data, such as NMR, IR, and UV-Vis spectra, can aid in the interpretation of experimental results and provide a more detailed assignment of the observed signals.

Interdisciplinary Research Integrating Spectroscopy and Theory

The characterization of this compound has been performed using ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy, as well as mass spectrometry. An integrated approach that combines experimental spectroscopic data with theoretical calculations can provide a more comprehensive understanding of the molecule's electronic structure and dynamics.

Future interdisciplinary research could involve:

Advanced NMR Studies: Two-dimensional NMR techniques, such as NOESY, could be employed to experimentally verify the through-space proximity of protons, which can be compared with the computationally predicted low-energy conformations.

Vibrational Spectroscopy Analysis: A detailed assignment of the experimental FT-IR vibrational modes, aided by theoretical frequency calculations, can provide insights into the specific vibrational signatures of the different functional groups and the effects of intermolecular hydrogen bonding on these vibrations.

Photophysical Studies: Investigating the UV-Vis absorption and fluorescence properties of the compound, both experimentally and computationally, could reveal its potential for applications in materials science or as a fluorescent probe, although no such activity has been reported to date.

Identification of Novel Molecular Targets for Basic Scientific Inquiry

While the initial report on this compound focuses on its synthesis and structure, the unique combination of a difluorobenzamide moiety and a phenoxyphenyl group suggests that it could serve as a valuable tool for basic scientific inquiry. The 2,6-difluorobenzamide (B103285) core is a known pharmacophore in some biologically active molecules.

Future research could aim to identify potential molecular targets for this compound. This could involve:

Screening against Biological Targets: The compound could be screened against a panel of enzymes or receptors to identify any potential biological activity. This exploratory screening could uncover unexpected interactions that could form the basis for new avenues of research.

Use as a Chemical Probe: If a specific molecular interaction is identified, the compound could be developed as a chemical probe to study the function of that target in biological systems.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Based on any identified activity, a medicinal chemistry program could be initiated to synthesize analogues of this compound to explore the structure-activity relationships and to optimize its properties for a specific application.

Q & A

Q. What are the standard synthetic routes for 2,6-difluoro-N-(2-phenoxyphenyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the benzamide core via coupling 2,6-difluorobenzoic acid with 2-phenoxyaniline using coupling agents like phosphoric acid cyclic anhydride or carbodiimides.

- Step 2 : Optimization of substituent introduction (e.g., phenoxy groups) via Suzuki–Miyaura coupling or nucleophilic substitution .

- Critical Conditions : Temperature control (e.g., 273 K for acid-sensitive steps), solvent selection (e.g., methylene dichloride or acetone), and catalyst use (e.g., palladium for cross-coupling) .

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., ¹⁹F NMR for fluorine environments) and purity.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS for exact mass matching).

- X-ray Crystallography : Resolves crystal packing and bond geometries. SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. What analytical challenges arise in purity assessment?

- Impurity Detection : Trace byproducts from incomplete coupling or side reactions (e.g., fluorinated intermediates) require HPLC or UPLC with UV/fluorescence detection.

- Solvent Residues : Headspace GC-MS identifies residual solvents like dichloromethane .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity?

- Fluorine Effects : The 2,6-difluoro motif enhances metabolic stability and binding via hydrophobic interactions. Substitution at the phenoxy group (e.g., with thiophene or triazole) modulates target selectivity (e.g., PI3K inhibition) .

- Case Study : Replacing fluorine with chlorine reduces potency against PI3K by ~40%, highlighting fluorine’s electronic and steric roles .

Q. What experimental designs resolve contradictions in reported biological activities?

- Assay Variability : Discrepancies in IC₅₀ values (e.g., anti-cancer activity) may arise from cell line specificity (e.g., HCT-116 vs. MCF-7). Cross-validation using standardized assays (e.g., ATP-based viability tests) is critical .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting (e.g., phospho-AKT levels for PI3K inhibition) .

Q. What crystallographic challenges occur during structure refinement?

- Disorder Modeling : Flexible phenoxy groups may require multi-conformer refinement.

- Hydrogen Bonding : Weak C–H···F interactions (2.3–2.5 Å) complicate electron density maps. SHELXL’s restraints (e.g., DFIX) improve accuracy .

- Example : In a related benzamide derivative, the prop-2-ynyl group showed a 59° dihedral angle with the benzene ring, requiring anisotropic displacement parameter (ADP) constraints .

Q. How is molecular docking used to predict mechanism of action?

- Target Selection : Prioritize kinases (e.g., PI3Kγ) based on structural homology to known inhibitors.

- Docking Workflow :

- Prepare ligand (AMBER force field) and receptor (PDB: 6JZH).

- Simulate interactions (AutoDock Vina) with fluorobenzamide’s carbonyl group forming key H-bonds to Lys833 .

- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Methodological Tables

Q. Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | 78 | 99.5 | Pd(OAc)₂, K₂CO₃, DMF, 80°C | |

| Acid-Anhydride Coupling | 65 | 98.2 | POCl₃, CH₂Cl₂, -10°C |

Q. Table 2: Bioactivity Data Contradictions

| Assay Type | Reported IC₅₀ (µM) | Cell Line | Resolution Strategy |

|---|---|---|---|

| MTT Cytotoxicity | 1.2 ± 0.3 | HCT-116 | Validated via flow cytometry |

| ATP Luminescence | 5.8 ± 1.1 | MCF-7 | Cross-checked with PI3Kδ KO |

Retrosynthesis Analysis